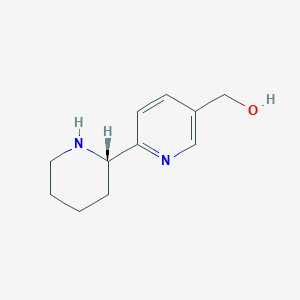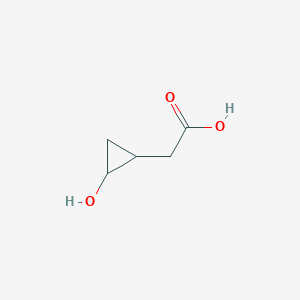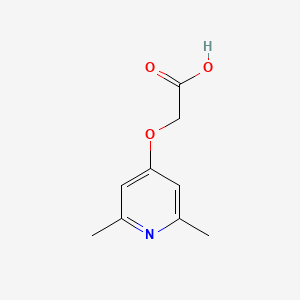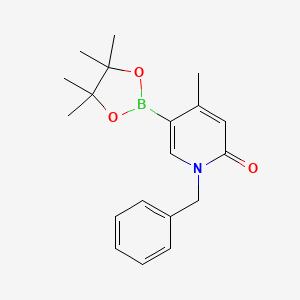
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives
Preparation Methods
The synthesis of 3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 4-methyl-3-aminopyridine with a suitable thietane precursor under specific conditions. One common method involves the nucleophilic substitution of a thietane sulfone with 4-methyl-3-aminopyridine. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, where nucleophiles like amines or thiols replace the sulfone group.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., temperature, solvent). Major products formed from these reactions include sulfoxides, sulfides, and various substituted thietane derivatives .
Scientific Research Applications
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Substituted Thietane-1,1-Dioxides: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Thietane Sulfones: These compounds contain a sulfone group and exhibit different reactivity and applications compared to thietane dioxides.
Thietane Sulfoxides: These compounds have a sulfoxide group and are intermediates in the oxidation of thietane sulfides to thietane sulfones.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine ring and a thietane ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
N-(1,1-dioxothietan-3-yl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2S/c1-7-2-3-10-4-9(7)11-8-5-14(12,13)6-8/h2-4,8,11H,5-6H2,1H3 |
InChI Key |
HQIPCERJZORFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)



![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)




![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)
![3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15223483.png)

